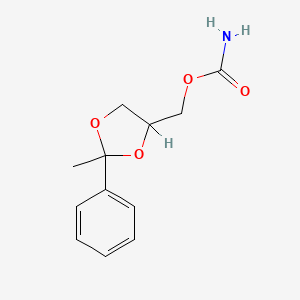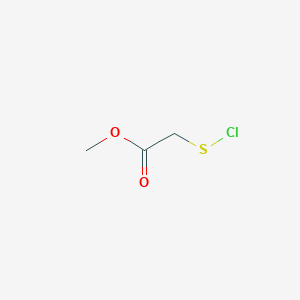
Acetic acid, (chlorothio)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (chlorothio)-, methyl ester: is an organic compound with the molecular formula C3H5ClO2S . It is a derivative of acetic acid where a chlorine and sulfur atom are introduced into the structure. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Acetic acid, (chlorothio)-, methyl ester can be synthesized through the esterification of acetic acid derivatives with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production: Industrially, this compound can be produced by the chlorination of thioacetic acid followed by esterification with methanol. The process involves controlled chlorination to ensure the correct substitution pattern and subsequent esterification under acidic conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Acetic acid, (chlorothio)-, methyl ester undergoes hydrolysis in the presence of water and an acid or base catalyst to yield acetic acid and methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can undergo oxidation to form sulfoxides or sulfones under strong oxidizing conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as NaOH, KOH, or amines.
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Hydrolysis: Acetic acid and methanol.
Substitution: Various substituted acetic acid derivatives.
Oxidation: Sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biochemical Research: Utilized in studies involving enzyme-catalyzed reactions and metabolic pathways due to its reactive ester group.
Industry:
Chemical Manufacturing: Employed in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
Mechanism:
Ester Hydrolysis: The ester bond in acetic acid, (chlorothio)-, methyl ester is susceptible to hydrolysis, which involves the nucleophilic attack of water on the carbonyl carbon, leading to the formation of acetic acid and methanol.
Substitution Reactions: The chlorine atom can be displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of substituted products.
Molecular Targets and Pathways:
Enzymatic Reactions: The compound can act as a substrate for esterases and other enzymes that catalyze hydrolysis or substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Methyl chloroacetate: Similar in structure but lacks the sulfur atom.
Methyl thioacetate: Contains sulfur but lacks the chlorine atom.
Methyl monochloroacetate: Similar but with a different substitution pattern.
Uniqueness:
Dual Substitution: The presence of both chlorine and sulfur atoms in acetic acid, (chlorothio)-, methyl ester makes it unique compared to other esters, providing distinct reactivity and applications in chemical synthesis.
Eigenschaften
CAS-Nummer |
33537-30-3 |
|---|---|
Molekularformel |
C3H5ClO2S |
Molekulargewicht |
140.59 g/mol |
IUPAC-Name |
methyl 2-chlorosulfanylacetate |
InChI |
InChI=1S/C3H5ClO2S/c1-6-3(5)2-7-4/h2H2,1H3 |
InChI-Schlüssel |
PXYMBFQJCMTEIM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CSCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


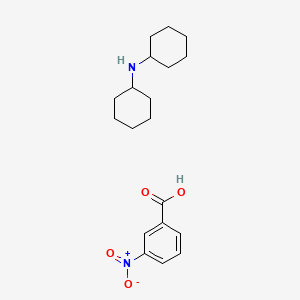

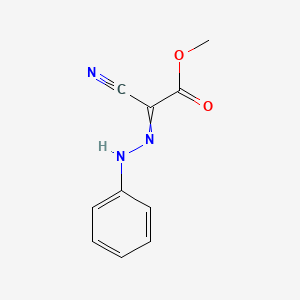
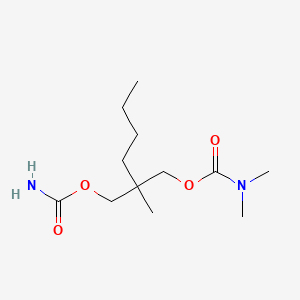
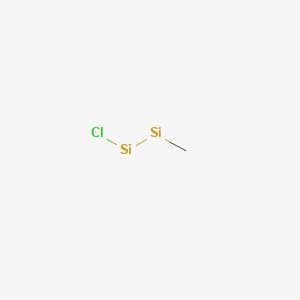
![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)

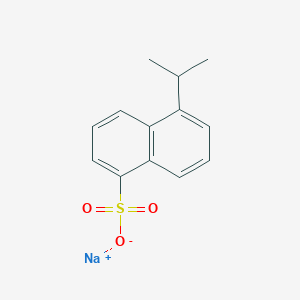
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)

![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)

